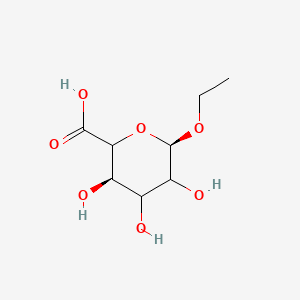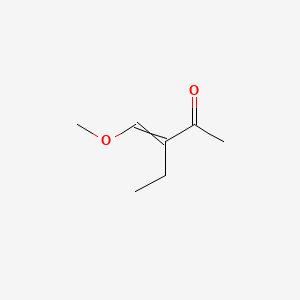
2-Pentanone, 3-(methoxymethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentanone, 3-(methoxymethylene)- is an organic compound with the molecular formula C7H12O2 It is a derivative of pentanone, where a methoxymethylene group is attached to the third carbon of the pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetone Condensation Method: This method involves the condensation of acetone under acidic conditions to form 2-pentanone. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The water produced during the reaction is continuously removed to drive the reaction forward.
Butyraldehyde Method: In this method, butyraldehyde undergoes a hydroxyaldol condensation reaction under alkaline conditions to form 2-pentanone.
Industrial Production Methods
Industrial production methods for 2-pentanone, 3-(methoxymethylene)- typically involve optimizing the reaction conditions and selecting appropriate catalysts to improve yield and product purity. Solid acid catalysts such as molecular sieves and heteropolyacids, as well as ionic liquid catalysts, have been shown to enhance the efficiency of the acetone condensation method .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-Pentanone, 3-(methoxymethylene)- can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the methoxymethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Pentanone, 3-(methoxymethylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-pentanone, 3-(methoxymethylene)- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanone: A simpler ketone without the methoxymethylene group.
3-Methyl-2-pentanone: A methyl-substituted derivative of pentanone.
2-Butanone: A shorter chain ketone with similar reactivity.
Uniqueness
2-Pentanone, 3-(methoxymethylene)- is unique due to the presence of the methoxymethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these unique properties are advantageous .
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-(methoxymethylidene)pentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3 |
Clave InChI |
KPUXTGCMBAXFLC-UHFFFAOYSA-N |
SMILES canónico |
CCC(=COC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)
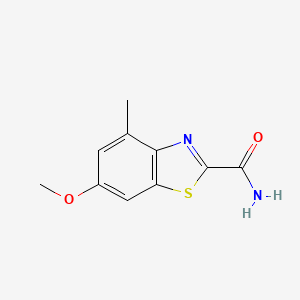
![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
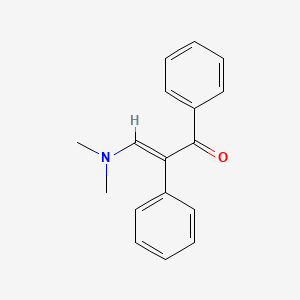
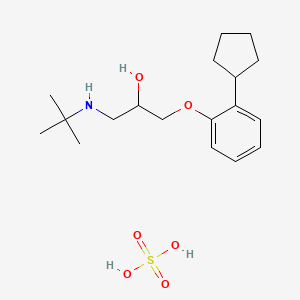
![1-(2-Amino-ethyl)-1H-[1,2,3]triazole-4-carboxylic acid cyclopropylamide](/img/structure/B13836381.png)

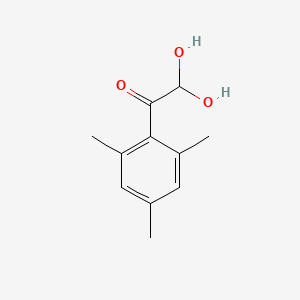
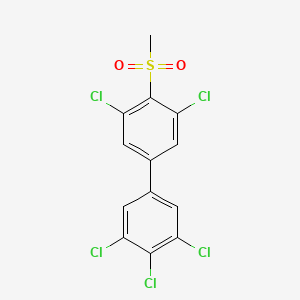
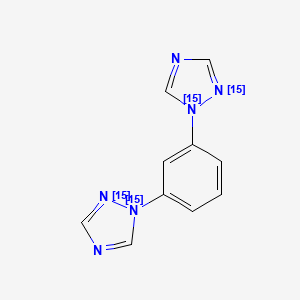
![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)


